molecular formula C20H18N6O2 B2808650 N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955336-80-8

N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2808650
CAS No.: 955336-80-8
M. Wt: 374.404
InChI Key: PAEJHNRUSXCHOC-UHFFFAOYSA-N
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Description

N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core with various substituents, including a benzodioxole moiety and dimethylphenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzodioxole and dimethylphenyl groups through various coupling reactions. Key reagents and conditions include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of quinone derivatives, while reduction of the pyrazolo[3,4-d]pyrimidine core can yield various reduced analogs .

Mechanism of Action

The mechanism of action of N4-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core with the benzodioxole and dimethylphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-N-(1,3-benzodioxol-5-yl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-25(2)20-23-18(22-13-8-9-16-17(10-13)28-12-27-16)15-11-21-26(19(15)24-20)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEJHNRUSXCHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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